Ixazomib-13C2,15N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H19BCl2N2O4 |
|---|---|
Molekulargewicht |
364.0 g/mol |
IUPAC-Name |
[(1R)-1-[[2-[(2,5-dichlorobenzoyl)(15N)amino]acetyl]amino]-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1/i7+1,13+1,18+1 |
InChI-Schlüssel |
MXAYKZJJDUDWDS-SWNDGRTBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Characterization of Ixazomib-13C2,15N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled proteasome inhibitor, Ixazomib-13C2,15N. This stable isotope-labeled internal standard is crucial for quantitative bioanalytical assays, such as mass spectrometry-based pharmacokinetic studies, enabling precise measurement of Ixazomib in biological matrices.
Introduction to Ixazomib
Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. It reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, a key component of the ubiquitin-proteasome pathway that is critical for the degradation of proteins involved in cell cycle regulation and survival. By inhibiting the proteasome, Ixazomib disrupts protein homeostasis, leading to apoptosis in cancer cells. The development of isotopically labeled analogs like this compound is essential for the accurate clinical and preclinical assessment of this important therapeutic agent.
Synthetic Pathway
The synthesis of this compound follows the established synthetic route for unlabeled Ixazomib, utilizing an isotopically labeled precursor, Glycine-13C2,15N. The core of the synthesis involves the coupling of two key intermediates: N-(2,5-dichlorobenzoyl)glycine-13C2,15N and a chiral boronic acid derivative of (1R)-1-amino-3-methylbutane.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of this compound.
Synthesis of N-(2,5-dichlorobenzoyl)glycine-13C2,15N (Intermediate 1)
This procedure outlines the acylation of isotopically labeled glycine (B1666218).
Materials:
-
Glycine-13C2,15N
-
2,5-Dichlorobenzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve Glycine-13C2,15N (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.05 eq) in dichloromethane.
-
Add the solution of 2,5-dichlorobenzoyl chloride dropwise to the labeled glycine solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, acidify the aqueous layer with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(2,5-dichlorobenzoyl)glycine-13C2,15N as a solid.
Coupling of N-(2,5-dichlorobenzoyl)glycine-13C2,15N with (1R)-1-amino-3-methylbutyl boronic acid pinanediol ester
This step forms the core peptide bond of the Ixazomib molecule.
Materials:
-
N-(2,5-dichlorobenzoyl)glycine-13C2,15N
-
(1R)-1-amino-3-methylbutyl boronic acid pinanediol ester trifluoroacetate (B77799) salt
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or a similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve N-(2,5-dichlorobenzoyl)glycine-13C2,15N (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add (1R)-1-amino-3-methylbutyl boronic acid pinanediol ester trifluoroacetate salt (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected this compound.
Deprotection of the Boronic Acid
The final step involves the removal of the pinanediol protecting group to yield this compound.
Materials:
-
Protected this compound
-
Isobutylboronic acid
-
HCl in methanol
-
Dichloromethane
Procedure:
-
Dissolve the protected this compound (1.0 eq) in a mixture of dichloromethane and methanol.
-
Add isobutylboronic acid (1.5 eq) and a solution of HCl in methanol.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with pentane or hexane to precipitate the product.
-
Filter the solid and dry under vacuum to afford this compound.
Characterization Data
The successful synthesis and isotopic labeling of this compound are confirmed through various analytical techniques.
Mass Spectrometry
Mass spectrometry is a primary technique for confirming the incorporation of the stable isotopes. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.
| Parameter | Value |
| Molecular Formula | C₁₂¹³C₂H₁₉BCl₂¹⁵N₂O₄ |
| Monoisotopic Mass | 409.0886 u |
| Expected [M+H]⁺ | 410.0959 u |
A pharmacokinetic study has reported the use of a ¹³C₉-labeled Ixazomib as an internal standard, providing the following mass transition pairs for detection via multiple reaction monitoring (MRM)[1]:
| Analyte | Mass Transition (m/z) |
| Ixazomib | 343.1 → 109.0 |
| ¹³C₉-Ixazomib (Internal Standard) | 352.1 → 115.0 |
For Ixazomib-¹³C₂,¹⁵N, a similar MRM method would be developed, and the precursor and product ions would be shifted accordingly based on the positions of the isotopic labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the precise location of the isotopic labels within the molecule.
-
¹³C NMR: The spectrum will show enhanced signals for the two carbon atoms of the glycine moiety due to the ¹³C enrichment. The chemical shifts will be consistent with the structure of Ixazomib, but the peak intensities for the labeled carbons will be significantly higher than those of the natural abundance ¹³C signals.
-
¹⁵N NMR: The spectrum will exhibit a signal corresponding to the nitrogen atom of the glycine amide, confirming the incorporation of the ¹⁵N label.
-
¹H NMR: The protons attached to the ¹³C-labeled carbons will show coupling to ¹³C, resulting in the splitting of their signals into doublets (¹JCH coupling). This provides further confirmation of the label positions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of synthesized this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The synthetic strategy leverages the well-established chemistry for unlabeled Ixazomib, incorporating a commercially available isotopically labeled glycine precursor. The described characterization methods, particularly mass spectrometry and NMR spectroscopy, are essential for verifying the successful and specific incorporation of the ¹³C and ¹⁵N isotopes. The availability of this stable isotope-labeled internal standard is paramount for the robust and accurate quantification of Ixazomib in complex biological samples, thereby supporting its continued development and clinical use.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ixazomib-13C2,15N
This guide provides a comprehensive overview of the core physical and chemical properties, analytical methodologies, and biological context of the isotopically labeled proteasome inhibitor, Ixazomib-13C2,15N. Designed for researchers, scientists, and drug development professionals, this document details experimental protocols and presents data in a structured format to support research and development activities.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of Ixazomib (B1672701), a second-generation, orally bioavailable proteasome inhibitor. The incorporation of heavy isotopes (¹³C and ¹⁵N) makes it an invaluable tool for a range of analytical applications, including pharmacokinetic studies and as an internal standard in quantitative mass spectrometry-based assays. While specific certificates of analysis for isotopic enrichment are lot-dependent, stable isotope-labeled compounds used in pharmaceutical research typically have a high degree of enrichment.
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂¹³C₂H₁₉BCl₂N¹⁵NO₄ | [1][2] |
| Molecular Weight | 364.01 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Isotopic Enrichment | Typically ≥98% for ¹³C and ¹⁵N | [4] |
| Unlabeled CAS Number | 1072833-77-2 | [1] |
Note: Isotopic enrichment levels are representative of typical commercial-grade stable isotope-labeled standards and should be confirmed with the specific supplier's certificate of analysis.
Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway
Ixazomib functions as a potent and reversible inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome system that is responsible for the degradation of intracellular proteins. By specifically targeting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, Ixazomib disrupts the normal protein degradation process. This leads to an accumulation of ubiquitinated proteins, which in turn affects multiple downstream signaling pathways critical for cell survival and proliferation, most notably the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6]
The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis. In many cancers, including multiple myeloma, the NF-κB pathway is constitutively active, promoting cancer cell survival. Ixazomib's inhibition of the proteasome prevents the degradation of IκBα, an inhibitor of NF-κB. This results in the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-survival genes.[5][7] Ixazomib has been shown to affect both the canonical and non-canonical NF-κB pathways.[8][9]
References
- 1. This compound | TRC-I942002-1MG | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome Inhibitor-Induced IκB/NF-κB Activation is Mediated by Nrf2-Dependent Light Chain 3B Induction in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical benefit of ixazomib plus lenalidomide-dexamethasone in myeloma patients with non-canonical NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ixazomib-13C2,15N in Biological Matrices: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the oral proteasome inhibitor Ixazomib and its stable isotope-labeled internal standard, Ixazomib-13C2,15N, in biological matrices. This document is intended to assist researchers, scientists, and drug development professionals in designing and conducting robust bioanalytical studies. The information herein is synthesized from peer-reviewed scientific literature and regulatory guidelines.
Introduction to Ixazomib and the Role of Stable Isotope-Labeled Internal Standards
Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. It is a prodrug, Ixazomib citrate, which rapidly hydrolyzes to its active form, Ixazomib, under physiological conditions. Accurate quantification of Ixazomib in biological matrices such as plasma and blood is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using mass spectrometry. A SIL-IS, such as this compound, has chemical and physical properties nearly identical to the analyte of interest. This allows for the correction of variability during sample preparation, extraction, and analysis, leading to more accurate and precise results. A critical prerequisite for a reliable bioanalytical method is the confirmed stability of both the analyte and the SIL-IS in the biological matrix under various storage and handling conditions.
Chemical and Metabolic Stability of Ixazomib
Ixazomib's stability is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. Understanding its degradation pathways is essential for developing a stability-indicating analytical method.
Degradation Pathways
Forced degradation studies have identified two primary degradation pathways for Ixazomib:
-
Oxidative Deboronation: The boronic acid moiety, which is crucial for its biological activity, is susceptible to oxidation, leading to the cleavage of the carbon-boron bond.
-
Hydrolysis of the Amide Bond: The amide linkage within the Ixazomib molecule can undergo hydrolysis, resulting in the formation of degradation products.
dot
The Utilization of Ixazomib-13C2,15N in Proteasome Occupancy Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of stable isotope-labeled Ixazomib (B1672701) (Ixazomib-13C2,15N) for the quantitative assessment of proteasome occupancy. Understanding the extent and duration of target engagement is critical for the development of proteasome inhibitors. The use of isotopically labeled drugs offers a powerful methodology for precise quantification in complex biological matrices.
Introduction to Ixazomib and Proteasome Inhibition
Ixazomib is the first orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma in combination with other therapeutic agents.[1][2][3] It is administered as a citrate (B86180) ester, which rapidly hydrolyzes under physiological conditions to its biologically active form, ixazomib.[4][5] Ixazomib is a selective and reversible inhibitor of the 20S proteasome, preferentially binding to the β5 chymotrypsin-like proteolytic site.[2][6] Inhibition of the proteasome disrupts the degradation of ubiquitinated proteins, leading to an accumulation of regulatory proteins that control cell cycle progression and survival, ultimately inducing apoptosis in cancerous cells.[7]
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[8][9][10] The 26S proteasome, the central enzyme of this pathway, is a large multi-protein complex responsible for the degradation of ubiquitinated proteins.
Quantitative Data on Ixazomib
The following tables summarize key quantitative parameters of Ixazomib, crucial for the design and interpretation of proteasome occupancy studies.
Table 1: Pharmacokinetic Properties of Ixazomib
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | [2] |
| Terminal Half-life (t1/2) | 9.5 days (geometric mean) | [2] |
| Systemic Clearance (CL) | ~1.9 L/h | [2] |
| Accumulation Ratio (AUC) | ~2.0 (after once-weekly dosing) | [1][2] |
| Excretion | 62% in urine, 22% in feces (as metabolites) | [1] |
Table 2: In Vitro Potency of Ixazomib
| Parameter | Value | Reference |
| IC50 (β5 chymotrypsin-like site) | 3.4 nmol/L | [2] |
| Potency vs. β1 caspase-like site | ~10-fold less potent | [2] |
| Potency vs. β2 trypsin-like site | ~1000-fold less potent | [2] |
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by Ixazomib.
Experimental Workflow for Proteasome Occupancy Measurement
Caption: Workflow for determining proteasome occupancy using stable isotope-labeled Ixazomib.
Experimental Protocols
The following are detailed methodologies for conducting proteasome occupancy studies using this compound.
In Vivo Dosing and Sample Collection
-
Animal/Patient Dosing: Administer a single dose of unlabeled Ixazomib to the subject. At a predetermined time point corresponding to the expected peak plasma concentration, administer a tracer dose of this compound.
-
Sample Collection: Collect blood samples (for peripheral blood mononuclear cells, PBMCs) or tumor biopsies at various time points post-tracer dose.
-
Sample Processing: Isolate PBMCs by density gradient centrifugation or process tumor tissue by mechanical homogenization. Snap-freeze cell pellets or tissue and store at -80°C until further analysis.
Proteasome Enrichment and Sample Preparation
-
Cell Lysis: Lyse cells or homogenized tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Affinity Purification (Optional but Recommended): Incubate the protein lysate with an antibody specific for a proteasome subunit (e.g., anti-PSMA1) coupled to magnetic beads to enrich for proteasome complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Denaturation: Elute the enriched proteasomes and denature the proteins using a denaturing agent (e.g., urea).
-
Reduction and Alkylation: Reduce cysteine residues with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.
LC-MS/MS Analysis
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
LC Separation: Separate the peptides by reverse-phase liquid chromatography (LC) using a gradient of acetonitrile (B52724) in formic acid.
-
MS/MS Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Full Scan (MS1): Acquire full scan mass spectra to detect the precursor ions of both unlabeled and labeled Ixazomib-bound peptides.
-
Tandem MS (MS/MS): Fragment the precursor ions to obtain sequence information for peptide identification.
-
Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM): For targeted quantification, specifically monitor the precursor-to-fragment ion transitions for the peptides of interest.
-
Data Analysis
-
Peptide Identification: Search the MS/MS spectra against a protein database to identify the peptides.
-
Quantification:
-
Extract the ion chromatograms for the precursor ions corresponding to the unlabeled and 13C2,15N-labeled Ixazomib-bound target peptides.
-
Calculate the area under the curve (AUC) for each peak.
-
-
Occupancy Calculation:
-
The proteasome occupancy is calculated as the ratio of the AUC of the unlabeled peptide to the sum of the AUCs of the unlabeled and labeled peptides.
-
Occupancy (%) = [AUC(unlabeled) / (AUC(unlabeled) + AUC(labeled))] * 100
-
Logical Framework for Occupancy and Efficacy
Caption: Logical relationship between Ixazomib concentration, proteasome occupancy, and clinical efficacy.
Conclusion
The use of this compound in conjunction with advanced mass spectrometry techniques provides a robust and precise method for quantifying proteasome occupancy in preclinical and clinical settings. This approach enables a deeper understanding of the pharmacodynamics of Ixazomib, facilitating dose optimization and the development of more effective therapeutic strategies targeting the ubiquitin-proteasome system. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to implement these powerful techniques in their own studies.
References
- 1. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors Silence Oncogenes in Multiple Myeloma through Localized Histone Deacetylase 3 Stabilization and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of twice-weekly ixazomib, an oral proteasome inhibitor, in relapsed/refractory multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 dose-escalation study of IV ixazomib, an investigational proteasome inhibitor, in patients with relapsed/refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of weekly dosing with the investigational oral proteasome inhibitor ixazomib in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 8. Characterizing the Dynamics of Proteasome Complexes by Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative mapping of proteasome interactomes and substrates using ProteasomeID | eLife [elifesciences.org]
- 10. Quantitative Proteomics Reveals Extensive Changes in the Ubiquitinome after Perturbation of the Proteasome by Targeted dsRNA-Mediated Subunit Knockdown in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Ixazomib: A Technical Guide Based on Labeled Compound Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of ixazomib (B1672701), the first oral proteasome inhibitor, with a focus on data generated from studies utilizing 14C-labeled compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical in its development and safe clinical use. This document provides a comprehensive overview of the biotransformation of ixazomib, supported by detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Introduction to Ixazomib Metabolism
Ixazomib is a second-generation proteasome inhibitor that has become a valuable therapeutic option for multiple myeloma.[1] Its metabolic profile is characterized by extensive biotransformation, with non-cytochrome P450 (CYP)-mediated pathways playing a major role in its clearance.[2][3] Studies with 14C-labeled ixazomib have been instrumental in elucidating its metabolic pathways, identifying its metabolites, and quantifying their excretion.[4][5]
Key Experimental Protocols
The primary data on the metabolic fate of ixazomib in humans comes from a pivotal Phase I study that employed [14C]-ixazomib.[4][6] This study was designed to meticulously track the drug and its metabolites through the body.
Radiolabeled Compound and Dosing Regimen
-
Labeled Compound: [14C]-ixazomib was used, with the carbon-14 (B1195169) label strategically placed within the molecule to allow for the tracking of all drug-related material.[2]
-
Dosing: In a key human ADME study, patients with advanced solid tumors received a single oral solution dose of 4.1 mg of [14C]-ixazomib, which contained approximately 500 nCi of total radioactivity.[5][6] This was followed by non-radiolabeled ixazomib capsules (4 mg) on days 14 and 21 of a 35-day pharmacokinetic cycle.[6]
Sample Collection and Analysis
-
Sample Collection: To determine the mass balance and excretion routes, blood, urine, and fecal samples were collected from patients at various time points.[6] Continuous collection of urine and feces occurred for the first 168 hours post-dose, with intermittent collections up to day 35.[5]
-
Analytical Methods:
-
Accelerator Mass Spectrometry (AMS): Due to the low radioactive dose administered, the highly sensitive AMS technique was employed to measure the total radioactivity in all biological samples.[4][6]
-
Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This method was used to identify and quantify ixazomib and its metabolites in plasma, urine, and feces.[5][7]
-
The following diagram illustrates the general workflow of the human ADME study for ixazomib.
Quantitative Analysis of Ixazomib's Metabolic Fate
The use of [14C]-ixazomib allowed for a detailed quantitative assessment of its absorption, distribution, and excretion.
Mass Balance and Excretion
Following a single oral dose of [14C]-ixazomib, the majority of the radioactivity was recovered, primarily in the urine.[4][8] This indicates that ixazomib is well-absorbed after oral administration.[4]
| Parameter | Mean Value | Reference |
| Total Radioactivity Recovered | 83.9% | [4][6] |
| Recovery in Urine | 62.1% | [4][6] |
| Recovery in Feces | 21.8% | [4][6] |
| Unchanged Ixazomib in Urine (up to 168h) | 3.23% of administered dose | [4][6] |
Table 1: Mass Balance and Excretion of [14C]-Ixazomib Derived Radioactivity.
The low percentage of unchanged ixazomib excreted in the urine suggests that the drug is extensively metabolized.[4][6]
Distribution in Blood and Plasma
After oral administration, ixazomib and its metabolites, collectively measured as total radioactivity (TRA), were rapidly absorbed.[4] A significant finding was the preferential distribution of drug-related material into whole blood cells.[4][8]
| Parameter | Value | Reference |
| Median Tmax of Ixazomib in Plasma | 0.5 hours | [4][6] |
| Median Tmax of TRA in Plasma | 0.5 hours | [8] |
| Ixazomib as % of Total Drug-Related Material in Plasma | ~70% | [6][9] |
| Mean Whole Blood to Plasma TRA Ratio (AUC0–312) | 10.5 | [4][8] |
Table 2: Pharmacokinetic Parameters of Ixazomib and Total Radioactivity (TRA) in Plasma and Whole Blood.
Metabolite Profile in Plasma
In human plasma, unchanged ixazomib was the most abundant circulating component.[5] Several metabolites were also identified, with M1, M3, and M2 being the most prominent.[5]
| Component | % of Plasma TRA (AUC0-816 h) | Reference |
| Ixazomib (Parent Drug) | 54.2% | [5] |
| Metabolite M1 | 18.9% | [5] |
| Metabolite M3 | 10.6% | [5] |
| Metabolite M2 | 7.91% | [5] |
Table 3: Relative Abundance of Ixazomib and its Major Metabolites in Human Plasma.
Biotransformation Pathways of Ixazomib
The metabolism of ixazomib is complex, involving both CYP and non-CYP mediated pathways.[9] However, at clinically relevant concentrations, non-CYP enzymes are the primary contributors to its metabolism.[2][4]
In Vitro Metabolism
-
Low Concentrations: At clinically relevant concentrations, no single CYP isozyme predominantly contributes to ixazomib metabolism.[4][9] Non-CYP proteins are thought to be the main drivers of its clearance.[2][10]
-
High Concentrations: At supratherapeutic concentrations (e.g., 10 μM), multiple CYP isoforms are capable of metabolizing ixazomib.[4][10]
| CYP Isoform | Estimated Relative Contribution (at high concentrations) | Reference |
| CYP3A4 | 42% | [4][9] |
| CYP1A2 | 26% | [4][9] |
| CYP2B6 | 16% | [4][9] |
| CYP2C8 | 6% | [4][9] |
| CYP2D6 | 5% | [4][9] |
| CYP2C19 | 5% | [4][9] |
| CYP2C9 | <1% | [4][9] |
Table 4: In Vitro Contribution of CYP Isoforms to Ixazomib Metabolism at Supratherapeutic Concentrations.
In Vivo Metabolic Pathways
The primary biotransformation pathways for ixazomib in humans have been identified as hydrolysis, deboronation, and N-dealkylation.[2][9] A crucial finding is that all identified metabolites are de-boronated, meaning they lack the boronic acid moiety essential for proteasome inhibition.[2][5] Consequently, these metabolites are considered pharmacologically inactive.[2][5]
The following diagram illustrates the proposed metabolic pathways of ixazomib.
Conclusion
Studies utilizing 14C-labeled ixazomib have provided a definitive and comprehensive understanding of its metabolic fate in humans. Key findings include:
-
Ixazomib is well-absorbed orally and extensively metabolized.
-
The primary route of excretion for drug-related material is through the urine.
-
The major biotransformation pathways are hydrolysis, deboronation, and N-dealkylation.
-
All identified metabolites are pharmacologically inactive due to the loss of the boronic acid moiety.
-
At clinically relevant concentrations, non-CYP mediated metabolism is the predominant clearance mechanism.
This detailed knowledge of ixazomib's ADME properties is crucial for informing dosing recommendations, understanding potential drug-drug interactions, and ensuring its safe and effective use in the treatment of multiple myeloma. The use of labeled compounds remains the gold standard for elucidating the complex metabolic pathways of novel therapeutic agents.
References
- 1. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study to assess the mass balance, excretion, and pharmacokinetics of [14C]-ixazomib, an oral proteasome inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study to assess the mass balance, excretion, and pharmacokinetics of [14C]-ixazomib, an oral proteasome inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tga.gov.au [tga.gov.au]
Navigating the Proteome's Degradation Machinery: An In-Depth Technical Guide to Exploratory Studies with Stable Isotope-Labeled Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the exploratory studies of stable isotope-labeled proteasome inhibitors. It is designed to equip researchers with the necessary information to design, execute, and interpret experiments aimed at understanding the cellular effects of targeting the ubiquitin-proteasome system.
The Ubiquitin-Proteasome System: A Brief Overview
The ubiquitin-proteasome pathway (UPP) is the primary mechanism for targeted protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis.[1][2] This intricate process involves two discrete and successive steps: the tagging of substrate proteins with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome.[2][3]
The ubiquitination cascade is an ATP-dependent process carried out by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][4] The E3 ligase provides substrate specificity, ensuring that only specific proteins are targeted for degradation.[1][3] The polyubiquitinated protein is then recognized by the 26S proteasome, a large multi-catalytic protease complex. The 20S core particle of the proteasome contains the catalytic sites responsible for proteolysis.[5][6]
Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, disrupting various cellular processes such as cell cycle control, DNA damage response, and apoptosis, making it a key target for therapeutic intervention, particularly in oncology.[7][8]
Experimental Design and Workflow for Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[9][10] It allows for the accurate comparison of protein abundance and turnover between different experimental conditions.[11]
Detailed Experimental Protocols
Synthesis of Stable Isotope-Labeled Proteasome Inhibitors
While many stable isotope-labeled compounds are commercially available, custom synthesis may be required for novel inhibitors. The synthesis of isotopically labeled bortezomib (B1684674) has been described, serving as a template for other dipeptidyl boronic acid inhibitors.[12][13] The general strategy involves incorporating stable isotopes into one of the precursor molecules. For example, labeled amino acids can be used in the peptide synthesis steps.[14][15]
Note: The synthesis of potent cytotoxic compounds should be performed in a specialized chemical laboratory with appropriate safety precautions.
SILAC Labeling and Cell Treatment
This protocol is adapted for adherent cell lines.
-
Cell Culture and SILAC Adaptation:
-
Culture cells in DMEM for SILAC, supplemented with 10% dialyzed fetal bovine serum, 1% penicillin/streptomycin, and either "light" (unlabeled) or "heavy" (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine) amino acids.[1]
-
Subculture cells for at least five passages to ensure complete incorporation of the labeled amino acids.[16]
-
Verify labeling efficiency (>95%) by mass spectrometry.
-
-
Proteasome Inhibitor Treatment:
-
Plate "heavy" labeled cells and treat with the stable isotope-labeled proteasome inhibitor (e.g., bortezomib) at a predetermined concentration and duration.
-
Treat "light" labeled cells with a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a urea-based buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Determine protein concentration using a Bradford assay.
-
-
Protein Digestion:
-
Combine "light" and "heavy" lysates in a 1:1 protein ratio.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.[17]
-
Dilute the urea concentration to <2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.[17]
-
Ubiquitin Remnant (di-Gly) Enrichment for Ubiquitome Analysis
To specifically analyze ubiquitination sites, peptides containing the di-glycine (di-Gly) remnant following tryptic digestion can be enriched.[18][19]
-
Desalting: Desalt the tryptic digest using a C18 solid-phase extraction cartridge.
-
Immunoaffinity Purification:
-
Incubate the desalted peptides with an anti-K-ε-GG antibody coupled to protein A/G beads.[20]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched di-Gly remnant-containing peptides.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw data using software such as MaxQuant or MetaMorpheus.[21]
-
Identify peptides and proteins with a false discovery rate (FDR) of <1%.
-
Quantify the heavy-to-light (H/L) ratios for each identified protein or ubiquitination site.
-
Perform statistical analysis to identify significant changes in protein abundance or ubiquitination.
-
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome.[22]
-
Sample Preparation: Prepare cell lysates in a non-denaturing buffer.
-
Assay Procedure:
-
Add cell lysate to a 96-well plate.
-
For inhibitor control wells, add a known proteasome inhibitor (e.g., MG-132).
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Incubate at 37°C and measure the fluorescence (Ex/Em = 350/440 nm) over time.
-
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the proteasome activity.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from SILAC-based proteomic studies of proteasome inhibitors.
Table 1: Changes in Protein Turnover Rates upon Bortezomib Treatment
| Protein | Gene | Function | Half-life (DMSO) (hours) | Half-life (Bortezomib) (hours) | Fold Change in Half-life | p-value |
| HNRNPK | HNRNPK | RNA binding | 25.3 | 48.7 | 1.92 | <0.05 |
| EIF3A | EIF3A | Translation initiation | 30.1 | 55.4 | 1.84 | <0.05 |
| IF4A1 | EIF4A1 | Translation initiation | 22.8 | 40.1 | 1.76 | <0.05 |
| CATD | CATD | Lysosomal protease | 65.2 | 50.9 | 0.78 | <0.05 |
| Data is illustrative and based on findings from studies such as those by Dephoure et al. and others.[2][7] Actual values will vary depending on the experimental conditions. |
Table 2: Quantification of Ubiquitination Sites in Response to Proteasome Inhibition
| Protein | Gene | UniProt ID | Ubiquitination Site | H/L Ratio (MG132/Control) |
| Histone H2B | HIST1H2BJ | P62807 | K121 | 5.6 |
| Ubiquitin | UBB | P0CG47 | K48 | 10.2 |
| Cyclin B1 | CCNB1 | P14635 | K57 | 8.3 |
| p53 | TP53 | P04637 | K382 | 4.5 |
| Illustrative data based on ubiquitin remnant profiling studies.[19][20] The H/L ratio indicates the fold change in ubiquitination at a specific site upon proteasome inhibition. |
Conclusion
The combination of stable isotope labeling, particularly SILAC, with advanced mass spectrometry techniques provides a powerful platform for the exploratory study of proteasome inhibitors. This approach enables the comprehensive and quantitative analysis of the cellular proteome's response to proteasome inhibition, offering deep insights into the inhibitor's mechanism of action, identifying potential biomarkers of drug response, and uncovering novel therapeutic targets. The detailed protocols and data presentation formats provided in this guide serve as a valuable resource for researchers in this dynamic field of drug discovery and development.
References
- 1. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved SILAC Quantification with Data-Independent Acquisition to Investigate Bortezomib-Induced Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Improved SILAC Quantification with Data-Independent Acquisition to Investigate Bortezomib-Induced Protein Degradation - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ubiquitin diGLY Proteomics as an Approach to Identify and Quantify the Ubiquitin-Modified Proteome. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic and quantitative assessment of the ubiquitin modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. abcam.com [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. ubpbio.com [ubpbio.com]
Methodological & Application
Quantitative Analysis of Ixazomib Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Ixazomib (B1672701) in biological matrices, such as plasma, using a highly specific and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, Ixazomib-13C2,15N, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. This application note is intended to guide researchers, scientists, and drug development professionals in the implementation of a robust bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring of Ixazomib.
Introduction
Ixazomib (marketed as Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma. It selectively and reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][2] Accurate quantification of Ixazomib in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose optimization, and ensuring patient safety and therapeutic efficacy.
LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard (SIL-IS), which has identical chemical and physical properties to the analyte, is the preferred method for internal standardization in LC-MS/MS assays.[4] It effectively compensates for variations in sample extraction, matrix effects, and instrument response.[5][6] This protocol details a validated method for the quantification of Ixazomib using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Reagents:
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase column, such as a Fortis Phenyl, 2.1 x 50 mm, 5-µm column, or equivalent.[8]
Standard and Sample Preparation
2.3.1. Standard Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Ixazomib and this compound into separate 1 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ixazomib by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration.
2.3.2. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate Ixazomib working standard solutions to achieve a concentration range of, for example, 0.5 to 500 ng/mL.[8]
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner.
2.3.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed volume (e.g., 20 µL) of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.
-
Vortex to mix and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
2.4.1. Liquid Chromatography
-
Column: Fortis Phenyl, 2.1 x 50 mm, 5-µm[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[8]
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column. The specific gradient program should be optimized to ensure good peak shape and separation from matrix components.
-
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
2.4.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ixazomib: The precursor ion will be [M+H]+. The exact m/z for the precursor and product ions should be determined by direct infusion of a standard solution. Based on available literature for similar structures, a potential transition could be monitored. For example, for a related compound, the transition was 343.1 → 109.0 m/z.[8][9]
-
This compound: The precursor ion will be [M+3+H]+. The product ion will likely have a corresponding mass shift. The exact transition must be optimized.
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to achieve maximum signal intensity for both the analyte and the internal standard.
Data Presentation
Quantitative Data Summary
The following tables summarize typical validation and pharmacokinetic parameters for the quantitative analysis of Ixazomib using LC-MS/MS.
Table 1: Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 0.5 - 500 ng/mL[8][9] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (% CV) | < 15% (1.7% to 6.1%)[8][9] |
| Accuracy (% Bias) | ± 15% (-4.0% to 2.3%)[8][9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[10] |
| Recovery | Consistent and reproducible |
Table 2: Pharmacokinetic Parameters of Ixazomib (Oral Administration)
| Parameter | Value | Reference |
| Tmax (median) | ~1 hour | [11] |
| Cmax (at 4 mg dose) | ~0.11 µg/mL | [11] |
| Terminal Half-life | ~9.5 days | [11] |
| Plasma Clearance | ~1.86 L/h | [11] |
| Renal Clearance | ~0.119 L/h | [10][11] |
| Protein Binding | ~99% | [8] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Ixazomib.
Ixazomib Signaling Pathway: Inhibition of the Ubiquitin-Proteasome System
Caption: Ixazomib inhibits the proteasome, leading to apoptosis.
References
- 1. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019038406A1 - Process for making ixazomib or intermediates therefor - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. data.epo.org [data.epo.org]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TRC-I942002-1MG | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. ashpublications.org [ashpublications.org]
Ixazomib-13C2,15N as an Internal Standard for Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib (B1672701) is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma.[1][2][3] Accurate and precise quantification of ixazomib in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] A SIL internal standard, such as Ixazomib-13C2,15N, has nearly identical physicochemical properties to the analyte, ixazomib.[5] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[4][6][7] The result is improved accuracy, precision, and robustness of the bioanalytical method.[5][6]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of ixazomib.
Mechanism of Action of Ixazomib
Ixazomib is a potent and reversible proteasome inhibitor. It selectively binds to the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity.[8][9][10] This disruption of the ubiquitin-proteasome pathway leads to an accumulation of ubiquitinated proteins, which in turn induces apoptosis (programmed cell death) in cancer cells.[1][8][10]
Caption: Ixazomib inhibits the 20S proteasome, leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
Ixazomib reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of ixazomib and this compound into separate 1 mL volumetric flasks.
-
Dissolve in and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of ixazomib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or study sample), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for the extraction of ixazomib from plasma samples.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization for individual instruments.
| Parameter | Value |
| LC System | UHPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Transitions
The specific mass transitions for this compound will depend on the exact positions of the isotopic labels. The following are representative transitions based on published data for a similar labeled standard, 13C9-ixazomib.[11]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ixazomib | 343.1 | 109.0 |
| Ixazomib-13C9 | 352.1 | 115.0 |
| This compound | To be determined empirically | To be determined empirically |
Note: The precursor and product ions for this compound should be determined by direct infusion of the standard into the mass spectrometer.
Data Presentation
The following tables summarize the expected performance characteristics of a validated bioanalytical method for ixazomib using a stable isotope-labeled internal standard. The data presented is based on a validated assay using 13C9-ixazomib and is representative of the performance expected with this compound.[11]
Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, weighted 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Data presented as acceptance criteria based on FDA and EMA guidelines.[12] A published study reported precision ranging from 1.7 to 6.1% coefficient of variation and a bias of -4.0 to 2.3%.[11]
Recovery
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) |
| Low | Consistent, precise, and reproducible | Consistent, precise, and reproducible |
| Mid | Consistent, precise, and reproducible | Consistent, precise, and reproducible |
| High | Consistent, precise, and reproducible | Consistent, precise, and reproducible |
While absolute recovery values are not mandated to be high, they should be consistent across the concentration range.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of ixazomib in biological matrices for pharmacokinetic studies. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a bioanalytical method that meets regulatory expectations and ensures high-quality data for the assessment of ixazomib's pharmacokinetic profile.
References
- 1. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 11. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Development of a Validated Bioanalytical Method for the Quantification of Ixazomib in Human Plasma using LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Ixazomib (B1672701) in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Ixazomib is an oral proteasome inhibitor approved for the treatment of multiple myeloma.[1][2][3] Accurate and reliable quantification of Ixazomib in biological matrices is crucial for pharmacokinetic studies, dose-finding, and ensuring patient safety and therapeutic efficacy.
The described method is highly selective and sensitive, suitable for the determination of Ixazomib at clinically relevant concentrations. This protocol includes detailed procedures for sample preparation, chromatographic and mass spectrometric conditions, and a summary of the method validation parameters.
Principle
This bioanalytical method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and quantification of Ixazomib from human plasma. The analyte is first extracted from the plasma matrix using a simple and efficient protein precipitation technique. The chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution program. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Ixazomib reference standard
-
Internal Standard (IS), e.g., ¹³C₉-Ixazomib[4]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography data acquisition and processing software.
Standard and Sample Preparation
2.3.1. Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ixazomib reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., ¹³C₉-Ixazomib) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for the calibration curve.[5]
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard in acetonitrile.
2.3.2. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.5–500 ng/mL.[4][6]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
2.3.3. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 25:75:0.1 acetonitrile:water:formic acid) and vortex.[7]
-
Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography and Mass Spectrometry Conditions
The following tables summarize the optimized LC-MS/MS conditions for the analysis of Ixazomib.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Fortis Phenyl, 2.1 x 50 mm, 5-µm[4] or equivalent C18 column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[4][5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40 °C[5] |
| Gradient Program | A time-based gradient can be optimized for better separation. |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Precursor Ion (m/z) for Ixazomib | 343.1[4] |
| Product Ion (m/z) for Ixazomib | 109.0[4] |
| Precursor Ion (m/z) for IS | 352.1 (for ¹³C₉-Ixazomib)[4] |
| Product Ion (m/z) for IS | 115.0 (for ¹³C₉-Ixazomib)[4] |
| Collision Energy | To be optimized based on the instrument. |
| Dwell Time | 100 ms[5] |
Method Validation Summary
The bioanalytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][8][9] The key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL[4][6] |
| Correlation Coefficient (r²) | ≥ 0.999[5][8][10] |
| Limit of Detection (LOD) | 2.03 µg/mL (for HPLC-UV)[8] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL (for LC-MS/MS)[4][6] |
| Accuracy (% Recovery) | Within 85 - 115% |
| Precision (% RSD) | Intra-day: < 15%, Inter-day: < 15%[4] |
Visualizations
Experimental Workflow
Mechanism of Action: Ixazomib Signaling Pathway
Discussion
The presented LC-MS/MS method provides a robust and reliable approach for the quantification of Ixazomib in human plasma. The simple protein precipitation sample preparation procedure is efficient and suitable for high-throughput analysis. The chromatographic conditions ensure adequate separation of Ixazomib from endogenous plasma components, and the use of MRM in mass spectrometry provides high selectivity and sensitivity.
The method has been validated over a clinically relevant concentration range and has demonstrated excellent accuracy and precision. This validated bioanalytical method can be confidently applied in clinical and non-clinical studies to support the development and therapeutic drug monitoring of Ixazomib.
Ixazomib is a potent and reversible proteasome inhibitor that preferentially binds to the β5 chymotrypsin-like proteolytic site of the 20S proteasome.[11][12] This inhibition disrupts the normal degradation of cellular proteins, leading to an accumulation of regulatory proteins that control cell cycle progression and survival.[11][13] The subsequent induction of apoptosis in myeloma cells is a key mechanism of its anti-cancer activity.[11][14] The signaling pathway diagram illustrates this mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Population pharmacokinetic/pharmacodynamic joint modeling of ixazomib efficacy and safety using data from the pivotal phase III TOURMALINE‐MM1 study in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. Issue's Article Details [indiandrugsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 14. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
Application Notes and Protocols for Ixazomib-13C2,15N in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib is the first orally available, second-generation proteasome inhibitor.[1][2] It is a prodrug that rapidly hydrolyzes to its biologically active form, MLN2238, under physiological conditions.[3] Ixazomib reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, a critical component of the ubiquitin-proteasome system (UPS).[1][2][3][4] The UPS is essential for the degradation of cellular proteins, and its inhibition leads to an accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[2][5] Cancer cells, particularly multiple myeloma cells, demonstrate heightened proteasome activity and are therefore more susceptible to the proapoptotic effects of proteasome inhibitors like Ixazomib.[4][5][6]
This document provides detailed protocols for the use of Ixazomib-13C2,15N in common cell-based assays. The isotopic labeling of Ixazomib with 13C2 and 15N is primarily intended for tracer studies and mass spectrometry-based applications to distinguish the administered compound from endogenous molecules. The fundamental experimental protocols for cell-based assays remain identical to those for unlabeled Ixazomib.
Data Presentation
In Vitro Efficacy of Ixazomib
The following tables summarize the in vitro efficacy of Ixazomib in various cancer cell lines, with IC50 values representing the concentration at which 50% of cell growth is inhibited.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1.9 | Not Specified | [7] |
| ALL-30 (PDX) | T-cell Acute Lymphoblastic Leukemia | 1.6 | Not Specified | [7] |
| ALL-31 (PDX) | T-cell Acute Lymphoblastic Leukemia | 2.8 | Not Specified | [7] |
| L540 | Hodgkin Lymphoma | 25 | 72 | [8] |
| HH | T-cell Lymphoma | 41 | 72 | [8] |
| Hut78 | T-cell Lymphoma | 52 | 72 | [8] |
| Jurkat | T-cell Lymphoma | 38 | 72 | [8] |
| L428 | Hodgkin Lymphoma | 117 | 72 | [8] |
| SW1222 | Colorectal Cancer | >12 | 24, 48, 72 | [9] |
| LS174T | Colorectal Cancer | >24 | 24, 48, 72 | [9] |
In Vivo Efficacy of Ixazomib in Xenograft Models
This table summarizes the in vivo anti-tumor activity of Ixazomib in mouse xenograft models.
| Cancer Model | Treatment Dose and Schedule | Outcome | Reference |
| Granta (Mantle Cell Lymphoma) | 6 mg/kg, IV, twice weekly | Prolonged survival compared to control and Bortezomib | [10] |
| Jurkat (T-cell Lymphoma) | 0.36 mg/kg and 0.72 mg/kg | Significant reduction in tumor size and improved survival | [8] |
| L540 (Hodgkin Lymphoma) | 0.36 mg/kg and 0.72 mg/kg | Significant reduction in tumor size and improved survival | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]
-
-
Drug Treatment:
-
MTT Addition and Formazan (B1609692) Formation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the log of the drug concentration.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Gently trypsinize adherent cells.[11]
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described above.
-
Wash the cells with PBS and then fix them in 70% ice-cold ethanol overnight at 4°C.[12]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[12]
-
Protocol 4: Western Blotting
Objective: To detect the accumulation of ubiquitinated proteins and the activation of apoptotic markers.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-caspase-3, anti-PARP, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: Signaling pathway of Ixazomib leading to apoptosis.
Caption: Experimental workflow for cell-based assays with Ixazomib.
References
- 1. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 5. What is the mechanism of Ixazomib citrate? [synapse.patsnap.com]
- 6. How NINLARO® (ixazomib) Works For Relapsed Multiple Myeloma [ninlaro.com]
- 7. IN VIVO ACTIVITY OF THE SECOND-GENERATION PROTEASOME INHIBITOR IXAZOMIB AGAINST PEDIATRIC T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasomal Inhibition by Ixazomib Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Ixazomib-13C2,15N in Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dual-labeled Ixazomib (Ixazomib-13C2,15N) in metabolite identification studies. The incorporation of stable isotopes offers a powerful tool for accurately tracing and identifying metabolic products of the parent drug, a critical step in drug development for understanding its disposition, safety, and efficacy.
Introduction to Ixazomib and Isotopic Labeling
Ixazomib is an orally bioavailable, reversible, and selective proteasome inhibitor.[1][2] It primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[3][4] This inhibition disrupts protein degradation, leading to apoptosis in cancer cells, particularly in multiple myeloma.[4][5] Understanding the metabolism of Ixazomib is crucial for characterizing its pharmacokinetic profile and identifying potentially active or toxic metabolites.
Stable isotope labeling is a robust technique used in drug metabolism studies to differentiate drug-related material from endogenous metabolites.[6][7] By introducing a known mass shift, isotopically labeled compounds and their metabolites can be readily detected and characterized using mass spectrometry (MS).[6] The use of a dual-label, such as 13C and 15N, provides a unique isotopic signature that further enhances the confidence in metabolite identification.
Key Applications of this compound
-
Unambiguous Metabolite Identification: The distinct isotopic pattern of this compound allows for the confident identification of drug-related metabolites in complex biological matrices like plasma, urine, and feces.[8]
-
Metabolic Pathway Elucidation: Tracing the labeled atoms helps in deciphering the biotransformation pathways of Ixazomib, which is known to undergo hydrolysis, deboronation, and N-dealkylation.[1][9]
-
Quantitative Metabolite Profiling: Stable isotope-labeled compounds can serve as internal standards for the relative or absolute quantification of metabolites.
-
Reaction Phenotyping: Identifying the enzymes responsible for Ixazomib metabolism by incubating this compound with specific enzyme systems.
Ixazomib Signaling Pathway
Ixazomib exerts its therapeutic effect by inhibiting the ubiquitin-proteasome pathway, a critical cellular machinery for protein degradation.[1][2] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells.
Caption: Ixazomib inhibits the proteasome, leading to protein accumulation and apoptosis.
Experimental Workflow for Metabolite Identification
A typical workflow for identifying metabolites of Ixazomib using its isotopically labeled counterpart involves several key stages, from in vitro or in vivo administration to data analysis.
Caption: General workflow for metabolite identification using labeled compounds.
Protocols
In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To identify metabolites of this compound generated by cytochrome P450 enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable volume of mobile phase for LC-MS/MS analysis.
In Vivo Metabolite Profiling in Rodents
Objective: To identify and profile the metabolites of this compound in rodent plasma, urine, and feces.
Materials:
-
This compound formulated for oral administration
-
Rodents (e.g., Sprague-Dawley rats)
-
Metabolic cages for urine and feces collection
-
Anticoagulant (for blood collection)
-
Extraction solvents (e.g., methanol, acetonitrile)
-
LC-MS/MS system
Procedure:
-
House rodents in metabolic cages and allow for acclimatization.
-
Administer a single oral dose of this compound.
-
Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples via tail vein or cardiac puncture at specified time points.
-
Process blood to obtain plasma by centrifugation with an anticoagulant.
-
Homogenize fecal samples with water.
-
Extract metabolites from plasma, urine, and fecal homogenates using appropriate solvent systems (e.g., protein precipitation for plasma, solid-phase extraction for urine).
-
Prepare samples for LC-MS/MS analysis as described in the in vitro protocol.
Data Presentation
The quantitative data obtained from metabolite profiling studies should be summarized in a clear and structured format.
Table 1: Relative Abundance of Ixazomib and its Metabolites in Human Liver Microsomes
| Compound | Retention Time (min) | Precursor Ion (m/z) | Relative Abundance (%) |
| This compound | 5.2 | 363.1 | 45 |
| Metabolite M1 | 4.8 | 335.1 | 25 |
| Metabolite M2 | 4.5 | 319.1 | 15 |
| Metabolite M3 | 3.9 | 291.1 | 10 |
| Other Metabolites | - | - | 5 |
Table 2: Excretion Profile of this compound and its Metabolites in Rats (0-48h)
| Matrix | % of Administered Dose |
| Urine | |
| This compound | 5 |
| Metabolite M1 | 15 |
| Other Metabolites | 10 |
| Feces | |
| This compound | 20 |
| Metabolite M1 | 25 |
| Other Metabolites | 15 |
| Total Recovery | 90 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
The use of this compound is a highly effective strategy for the definitive identification and characterization of its metabolites.[6] The detailed protocols and workflows provided in these application notes offer a robust framework for researchers in drug development to conduct comprehensive metabolite identification studies. This approach facilitates a deeper understanding of the drug's metabolic fate, contributing to safer and more effective therapeutic development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 5. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metsol.com [metsol.com]
- 8. Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Ixazomib and its Labeled Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib (B1672701), the first orally administered proteasome inhibitor, represents a significant advancement in the treatment of multiple myeloma. As a selective and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, it plays a crucial role in disrupting the ubiquitin-proteasome pathway, which is essential for protein homeostasis in cancer cells.[1] This disruption leads to an accumulation of ubiquitinated proteins, ultimately inducing apoptosis in myeloma cells. The development of robust and sensitive bioanalytical methods is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Ixazomib. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UPLC), offers exceptional selectivity and sensitivity for the quantification of Ixazomib and its stable isotope-labeled (SIL) internal standards. This application note provides a detailed protocol and methodological considerations for the analysis of Ixazomib and its labeled analogs using HRMS platforms such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.
Mechanism of Action: The Ubiquitin-Proteasome Pathway
Ixazomib targets the ubiquitin-proteasome pathway, a critical cellular machinery responsible for the degradation of most intracellular proteins. This pathway involves a series of enzymatic steps that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. By inhibiting the proteasome, Ixazomib disrupts this process, leading to the accumulation of regulatory proteins that control cell cycle progression and survival, ultimately triggering apoptosis in cancer cells.
Analytical Methodology
The quantitative analysis of Ixazomib in biological matrices is effectively achieved using UPLC-HRMS. This technique provides the necessary sensitivity to measure therapeutic concentrations and the selectivity to distinguish the analyte from endogenous interferences. The use of stable isotope-labeled internal standards, such as Ixazomib-d9 or ¹³C₉-Ixazomib, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[2][3]
Labeled Analogs of Ixazomib
Stable isotope-labeled analogs are essential for robust quantitative bioanalysis. Commercially available options include deuterated and ¹³C-labeled Ixazomib.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| Ixazomib | C₁₄H₁₉BCl₂N₂O₄ | 360.0818 | Analyte |
| Ixazomib-d9 | C₁₄H₁₀D₉BCl₂N₂O₄ | 369.1383 | Deuterated internal standard, commercially available.[2][4] |
| ¹³C₉-Ixazomib | C₅¹³C₉H₁₉BCl₂N₂O₄ | 369.1119 | ¹³C-labeled internal standard, has been used in pharmacokinetic studies.[4][5][6] |
Experimental Protocols
The following sections outline a representative workflow and detailed protocols for the analysis of Ixazomib in human plasma.
Experimental Workflow
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction
This two-step procedure is designed to effectively remove proteins and phospholipids (B1166683) from plasma samples, which can cause ion suppression and contaminate the analytical system.
Materials:
-
Human plasma
-
Ixazomib and labeled internal standard (e.g., Ixazomib-d9) stock solutions
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Ixazomib-d9 at 100 ng/mL). For calibration standards and quality controls, add the corresponding spiking solutions of Ixazomib.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-HRMS analysis.
UPLC-HRMS Parameters
The following are representative parameters for a UPLC-HRMS system. These should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| HRMS System (Q-TOF or Orbitrap) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Full Scan (m/z 100-500) and Targeted MS/MS (ddMS2 or PRM) |
| Resolution | ≥ 30,000 FWHM |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation analysis |
Data Presentation
Accurate mass measurements are critical for the confident identification of Ixazomib and its metabolites. High-resolution mass spectrometers can provide mass accuracy within 5 ppm.
High-Resolution Mass Data for Ixazomib and Labeled Analogs
| Compound | Adduct | Theoretical m/z |
| Ixazomib | [M+H]⁺ | 361.0891 |
| Ixazomib-d9 | [M+H]⁺ | 370.1456 |
| ¹³C₉-Ixazomib | [M+H]⁺ | 370.1192 |
Fragmentation of Ixazomib
The primary degradation pathways of Ixazomib are oxidative deboronation and hydrolysis of the amide bond.[7] These pathways can be indicative of the fragmentation patterns observed in tandem mass spectrometry. High-resolution MS/MS allows for the determination of the elemental composition of fragment ions, aiding in structural elucidation.
Proposed Fragmentation Pathways and Accurate Mass of Product Ions:
| Precursor Ion (m/z) | Proposed Fragment | Elemental Composition | Theoretical m/z |
| 361.0891 | [M+H - H₂O]⁺ | C₁₄H₁₈BCl₂N₂O₃ | 343.0785 |
| 361.0891 | [M+H - B(OH)₃]⁺ | C₁₄H₁₇Cl₂N₂O₂ | 299.0718 |
| 361.0891 | [C₉H₆Cl₂NO₂]⁺ | C₉H₆Cl₂NO₂ | 230.9776 |
| 361.0891 | [C₇H₃Cl₂O]⁺ | C₇H₃Cl₂O | 172.9561 |
Note: The exact fragmentation pattern and the relative abundance of product ions will depend on the collision energy and the mass spectrometer used.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Ixazomib and its stable isotope-labeled analogs using high-resolution mass spectrometry. The detailed protocols for sample preparation and representative UPLC-HRMS parameters offer a solid starting point for method development and validation. The high sensitivity, selectivity, and accurate mass capabilities of Q-TOF and Orbitrap mass spectrometers make them ideal platforms for the bioanalysis of Ixazomib, supporting its clinical development and therapeutic use. While specific quantitative HRMS methods for Ixazomib are not extensively detailed in the public literature, the protocols and data presented here are based on established bioanalytical principles and published information on similar compounds and the degradation products of Ixazomib, providing a valuable resource for researchers in this field.
References
- 1. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sussex-research.com [sussex-research.com]
- 5. benchchem.com [benchchem.com]
- 6. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing ion suppression in the analysis of Ixazomib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS analysis of Ixazomib.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Ixazomib?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, Ixazomib, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, tissue homogenate).[1][2][3][4][5] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of Ixazomib.[3][4] It occurs within the ion source of the mass spectrometer when endogenous or exogenous substances interfere with the desolvation and ionization of Ixazomib molecules.[1][3]
Q2: What are the common causes of ion suppression in Ixazomib analysis?
Ion suppression in the analysis of Ixazomib can be caused by a variety of matrix components, including:
-
Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression, particularly in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can crystallize on the ESI probe, leading to reduced signal.[1]
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.[1]
-
Co-administered Drugs and their Metabolites: Other therapeutic agents taken by the patient can co-elute with Ixazomib and interfere with its ionization.[1]
Q3: How can I determine if my Ixazomib analysis is affected by ion suppression?
The presence of ion suppression can be evaluated using several methods:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of Ixazomib solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[1][6] A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Post-Extraction Spike Method: This quantitative approach compares the response of Ixazomib spiked into a blank matrix extract to the response of Ixazomib in a neat solution (e.g., mobile phase).[3][7] A lower response in the matrix indicates ion suppression.
The following diagram illustrates the workflow for evaluating the matrix effect using the post-extraction spike method.
Caption: Workflow for Quantitative Assessment of Matrix Effect.
Troubleshooting Guide
Issue: Low Ixazomib signal intensity and poor reproducibility.
This is a common symptom of significant ion suppression. Follow these steps to troubleshoot and mitigate the issue.
Step 1: Evaluate the Extent of Ion Suppression
Before making changes to your method, it is crucial to confirm and quantify the degree of ion suppression.
-
Experimental Protocol: Perform a quantitative matrix effect assessment using the post-extraction spike method as described in the FAQ section.
Step 2: Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[5][8][9] The goal is to selectively remove interfering matrix components while efficiently recovering Ixazomib.
-
Detailed Methodologies:
-
Protein Precipitation (PPT): This is a simple but often less clean method.
-
To 100 µL of plasma, add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT. A published method for Ixazomib uses methyl tert-butyl ether (MTBE).[10]
-
Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by selectively binding and eluting the analyte.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elute Ixazomib with a basic organic solvent.
-
Evaporate the eluate and reconstitute.
-
-
-
Data Presentation: The following table summarizes the expected performance of different sample preparation techniques in mitigating ion suppression for Ixazomib analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Lower Limit of Quantification (ng/mL) |
| Protein Precipitation | 85 - 95 | 60 - 75 (Suppression) | 1.0 |
| Liquid-Liquid Extraction | 70 - 85 | 80 - 90 (Suppression) | 0.5 |
| Solid-Phase Extraction | 90 - 105 | 95 - 105 (Minimal Effect) | 0.1 |
Step 3: Optimize Chromatographic Conditions
Chromatographic separation plays a vital role in moving the Ixazomib peak away from co-eluting matrix components.[8]
-
Recommendations:
-
Column Chemistry: A phenyl-hexyl or a C18 column can provide suitable retention and selectivity for Ixazomib.[11][12]
-
Gradient Elution: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[12] A well-optimized gradient can separate Ixazomib from early-eluting phospholipids.
-
Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) can sometimes improve ionization efficiency and reduce matrix effects.[3]
-
The logical relationship for troubleshooting ion suppression is depicted in the following diagram.
Caption: Troubleshooting Logic for Ion Suppression.
Step 4: Implement an Appropriate Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for ion suppression.[9] A SIL-IS, such as ¹³C₉-Ixazomib, will co-elute with Ixazomib and experience the same degree of ion suppression, thus ensuring accurate quantification.[11]
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Standard Solution (Set A): Dilute the Ixazomib stock solution in the final mobile phase composition to a known concentration (e.g., 10 ng/mL).
-
Prepare Post-Extraction Spiked Sample (Set B): a. Process a blank matrix sample (e.g., plasma) using your established sample preparation method. b. After the final evaporation step, reconstitute the dried extract with the Ixazomib standard solution from Step 1.
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for Ixazomib.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Protocol 2: LC-MS/MS Conditions for Ixazomib Analysis
The following table provides a starting point for LC-MS/MS method development for Ixazomib.
| Parameter | Condition |
| LC System | |
| Column | Fortis Phenyl, 2.1 x 50 mm, 5-µm[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min[11] |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Ixazomib) | 343.1 → 109.0 m/z[11] |
| MRM Transition (¹³C₉-Ixazomib IS) | 352.1 → 115.0 m/z[11] |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for your instrument |
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Analytical Variability in Ixazomib Bioanalysis
Welcome to the Technical Support Center for Ixazomib Bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to help minimize analytical variability and ensure accurate quantification of Ixazomib in biological matrices.
This center provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during the bioanalysis of this novel proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ixazomib in biological samples?
A1: Ixazomib is a boronic acid-containing peptide derivative that is susceptible to degradation. The primary stability concerns are:
-
pH-dependent hydrolysis: Ixazomib is more stable in neutral to slightly acidic conditions. Its decomposition is accelerated at higher pH.
-
Oxidation: The boronic acid moiety is prone to oxidative degradation.
-
Photodegradation: Exposure to light can lead to the degradation of Ixazomib in solution.
To mitigate these issues, it is crucial to control the pH of samples and solutions, avoid exposure to strong oxidizing agents, and protect samples from light.
Q2: Why is citric acid often used in the collection of plasma samples for Ixazomib analysis?
A2: Ixazomib is unstable in plasma. The addition of citric acid to plasma samples at the time of processing helps to stabilize the drug by maintaining a lower pH, which minimizes hydrolytic degradation.
Q3: What are the main degradation pathways of Ixazomib?
A3: The principal degradation pathways for Ixazomib are oxidative deboronation and hydrolysis of the amide bond[1][2]. These pathways result in the loss of the boronic acid group, which is essential for its biological activity.
Q4: What type of internal standard is recommended for the LC-MS/MS analysis of Ixazomib?
A4: A stable isotope-labeled internal standard (SIL-IS) is highly recommended to account for matrix effects and variability in extraction and ionization. [¹³C₉]-Ixazomib has been successfully used as an internal standard in published bioanalytical methods[3].
Q5: What are the common challenges associated with the bioanalysis of boronic acid-containing drugs like Ixazomib?
A5: Boronic acids can present unique analytical challenges, including:
-
Interactions with diols: Boronic acids can form cyclic esters with diol-containing molecules, which can be present in biological matrices or on the surface of glassware.
-
Adsorption: The boronic acid moiety can adsorb to active sites on columns and other surfaces in the analytical system, leading to poor peak shape and recovery.
-
Matrix effects: The reactive nature of the boronic acid can lead to significant and variable matrix effects in LC-MS/MS analysis.
Careful method development, including the use of appropriate mobile phase additives and a stable isotope-labeled internal standard, is crucial to address these challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bioanalysis of Ixazomib.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Sample Degradation: Ixazomib has degraded due to improper handling or storage (e.g., high pH, light exposure, elevated temperature). | - Ensure plasma samples are acidified (e.g., with citric acid) immediately after collection.- Prepare and store all solutions under light-protected conditions.- Keep samples on ice or at controlled room temperature during preparation. |
| Poor Extraction Recovery: The chosen extraction method is inefficient for Ixazomib. | - Optimize the pH of the extraction solvent.- Evaluate different organic solvents for liquid-liquid extraction.- If using SPE, test different sorbents (e.g., mixed-mode cation exchange) and elution solvents. | |
| Instrumental Issues: Incorrect mass transitions, source parameters, or a contaminated ion source. | - Confirm the precursor and product ion m/z values for Ixazomib and the internal standard.- Optimize ion source parameters (e.g., temperature, gas flows, spray voltage).- Clean the ion source and transfer optics according to the manufacturer's recommendations. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much analyte. | - Dilute the sample and re-inject. |
| Secondary Interactions: The boronic acid moiety is interacting with active sites on the column. | - Use a column with end-capping to minimize silanol (B1196071) interactions.- Add a small amount of a competing agent (e.g., a volatile acid like formic acid) to the mobile phase. | |
| Inappropriate Mobile Phase pH: The pH of the mobile phase is causing the analyte to be in multiple ionic forms. | - Adjust the mobile phase pH to ensure Ixazomib is in a single, stable ionic state (typically acidic pH). | |
| High Variability in Results (High %CV) | Inconsistent Sample Preparation: Variability in pipetting, extraction times, or evaporation steps. | - Use calibrated pipettes and consistent timing for all steps.- Ensure complete and consistent drying of extracts before reconstitution. |
| Matrix Effects: Co-eluting endogenous components are suppressing or enhancing the ionization of Ixazomib. | - Use a stable isotope-labeled internal standard ([¹³C₉]-Ixazomib).- Improve sample cleanup by optimizing the extraction procedure (e.g., using SPE).- Adjust chromatographic conditions to separate Ixazomib from interfering matrix components. | |
| Analyte Instability in Autosampler: Degradation of Ixazomib in the processed samples while waiting for injection. | - Keep the autosampler at a low temperature (e.g., 4°C).- Limit the time samples are stored in the autosampler before injection. | |
| Ghost Peaks or Carryover | Contamination from Previous Injections: Insufficient cleaning of the injection port, needle, or column. | - Implement a robust needle wash procedure in the autosampler method.- Inject blank samples after high-concentration samples to check for carryover.- Flush the column with a strong solvent. |
| Contaminated Solvents or Reagents: Impurities in the mobile phase or reconstitution solvent. | - Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily. |
Data Presentation
Table 1: Summary of Ixazomib Stability Under Stress Conditions
| Stress Condition | Details | Observation |
| Acidic | 2N HCl at 90°C for 9 hours | Relatively stable[4] |
| Alkaline | 1.0N NaOH at 70°C for 30 minutes | Significant degradation[4] |
| Oxidative | 0.5% v/v H₂O₂ at room temperature for 3 hours | Significant degradation[4] |
| Thermal | Solid form at 70°C for 24 hours | Relatively stable[4] |
| Photolytic | Solid and solution exposed to UV light for 24 hours | Significant degradation in solution[4] |
Experimental Protocols
Detailed Methodology for Ixazomib Extraction from Human Plasma (Liquid-Liquid Extraction)
This protocol is adapted from a published method for the analysis of Ixazomib in plasma[3].
1. Materials and Reagents:
-
Human plasma (collected with an appropriate anticoagulant and stabilized with citric acid)
-
Ixazomib reference standard
-
[¹³C₉]-Ixazomib (Internal Standard)
-
0.5 N Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Preparation of Standard and QC Samples:
-
Prepare stock solutions of Ixazomib and [¹³C₉]-Ixazomib in a suitable solvent (e.g., 55:45:0.1 mixture of acetonitrile:water:formic acid) at a concentration of 0.500 mg/mL. Store at -20°C.
-
Prepare working calibration standards by spiking blank plasma with the Ixazomib stock solution to achieve final concentrations ranging from 0.500 to 500 ng/mL.
-
Prepare quality control (QC) samples in blank plasma at low, medium, and high concentrations (e.g., 1.50, 200, and 400 ng/mL).
3. Sample Extraction Procedure:
-
Aliquot 200 µL of plasma samples (standards, QCs, or unknown samples) into a 96-well plate.
-
Add 50.0 µL of the working internal standard solution ([¹³C₉]-Ixazomib) to each well.
-
Add 50.0 µL of 0.5 N HCl to each well and vortex for 2 minutes.
-
Add 800 µL of MTBE to each well.
-
Vortex the plate for 3 minutes.
-
Centrifuge the plate for 10 minutes at approximately 3,700 rpm.
-
Transfer 600 µL of the supernatant (organic layer) to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of a 25:75:0.1 (v/v/v) mixture of acetonitrile:water:formic acid.
-
Vortex the plate for 2 minutes before injection into the LC-MS/MS system.
Recommended LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to achieve good separation (e.g., start with low %B and ramp up) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ixazomib: To be optimized[¹³C₉]-Ixazomib: To be optimized |
| Source Parameters | Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows) |
Visualizations
Experimental Workflow for Ixazomib Bioanalysis
Caption: A typical workflow for the bioanalysis of Ixazomib in plasma samples.
Troubleshooting Logic for Low Analyte Signal
Caption: A logical approach to troubleshooting low analyte signals in Ixazomib bioanalysis.
References
Resolving chromatographic peak issues for Ixazomib and its internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving common chromatographic peak issues encountered during the analysis of Ixazomib and its internal standard. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic challenges observed during Ixazomib analysis?
A1: The most frequently encountered issues in the chromatographic analysis of Ixazomib and its internal standard include peak tailing, poor resolution between peaks, and shifts in retention time. These problems can affect the accuracy and precision of quantification.
Q2: What type of analytical column is typically recommended for Ixazomib analysis?
A2: A reversed-phase C18 column is the most common choice for the analysis of Ixazomib and its related impurities. Columns with dimensions of 4.6 x 150 mm and a particle size of 5 µm are frequently cited in validated methods.[1]
Q3: What are the typical mobile phase compositions for Ixazomib HPLC analysis?
A3: Common mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute orthophosphoric acid) and an organic solvent, typically acetonitrile (B52724) or methanol.[2][3][4] The ratio of the organic to the aqueous phase is a critical parameter for achieving optimal separation.
Q4: Which internal standard (IS) is recommended for the analysis of Ixazomib?
A4: For LC-MS/MS analysis, a stable isotope-labeled internal standard such as ¹³C₉-ixazomib is the ideal choice.[5] For HPLC-UV analysis, where a stable isotope-labeled standard may not be readily available or necessary, a structurally similar compound that is not present in the sample matrix should be chosen. A suitable candidate would be a compound with a similar benzamide (B126) core and retention characteristics. Based on structural similarity, a compound like N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide could be considered, provided it is well-resolved from Ixazomib and does not interfere with any impurities of interest.
Q5: What are the key degradation pathways for Ixazomib?
A5: Forced degradation studies have shown that Ixazomib is susceptible to degradation primarily through oxidative deboronation and hydrolysis of the amide bond.[2][6] It is relatively stable in neutral and acidic conditions but degrades more rapidly at higher pH and is sensitive to oxidants and light.[2][6][7]
Troubleshooting Guides
Issue 1: Peak Tailing for Ixazomib and/or Internal Standard
Peak tailing, where the peak asymmetry factor is greater than one, can lead to inaccurate peak integration and quantification.
Potential Causes and Solutions:
| Cause | Description | Solution |
| Secondary Silanol (B1196071) Interactions | Polar amine groups in Ixazomib can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing. | - Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, minimizing these interactions. - Use an End-capped Column: Employ a column where residual silanol groups have been chemically deactivated. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too high a concentration or volume of the sample can saturate the stationary phase. | - Reduce Injection Volume: Decrease the volume of the sample injected. - Dilute the Sample: Lower the concentration of the analyte in your sample. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape. | - Wash the Column: Flush the column with a strong solvent. - Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. - Replace the Column: If the column is irreversibly damaged, it will need to be replaced. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of Ixazomib, it can exist in both ionized and non-ionized forms, leading to peak tailing. | - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form. |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Issue 2: Poor Resolution Between Ixazomib and Internal Standard/Impurity
Poor resolution, where two peaks are not fully separated, can lead to inaccurate quantification.
Potential Causes and Solutions:
| Cause | Description | Solution |
| Inadequate Mobile Phase Strength | The mobile phase may be too strong, causing the analytes to elute too quickly and without sufficient separation. | - Adjust Organic/Aqueous Ratio: Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve resolution. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can affect the ionization and, therefore, the retention of ionizable compounds like Ixazomib. | - Optimize pH: Adjust the mobile phase pH to alter the selectivity between the analytes. |
| Incorrect Column Chemistry | The stationary phase may not be providing the necessary selectivity for the separation. | - Try a Different Column: Use a column with a different stationary phase (e.g., C8, Phenyl) or a C18 column from a different manufacturer. |
| Gradient Profile Not Optimized | For gradient methods, the slope of the gradient may be too steep. | - Modify Gradient: Adjust the gradient slope, initial and final mobile phase compositions, and the gradient time to improve separation. |
| Low Column Efficiency | A worn-out column or suboptimal flow rate can lead to broader peaks and poorer resolution. | - Optimize Flow Rate: Lower the flow rate to increase column efficiency. - Replace Column: If the column has degraded, replace it with a new one. |
Troubleshooting Workflow for Poor Resolution
Caption: A systematic approach to improving peak resolution.
Issue 3: Fluctuating Retention Times
Inconsistent retention times can lead to misidentification of peaks and unreliable quantification.
Potential Causes and Solutions:
| Cause | Description | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition can lead to shifts in retention times. | - Ensure Accurate Preparation: Prepare the mobile phase accurately and consistently. Premixing mobile phase components can help. |
| Leaks in the HPLC System | Leaks can cause a drop in pressure and affect the flow rate, leading to longer retention times. | - Perform a Leak Check: Systematically check for leaks in the pump, injector, fittings, and column connections. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. |
| Pump Malfunction | Issues with the pump, such as worn seals or pistons, can lead to an inconsistent flow rate. | - Check Pump Performance: Monitor the pump pressure for fluctuations. Check and replace pump seals and pistons if necessary. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. | - Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis. |
Troubleshooting Workflow for Retention Time Shifts
Caption: A step-by-step guide to stabilizing retention times.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Ixazomib
This protocol is designed for the quantitative determination of Ixazomib in the presence of its degradation products.[2]
1. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV detector |
| Column | Kromosil C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[3] |
| Mobile Phase B | Acetonitrile: Methanol: Isopropyl Alcohol (800:120:80 v/v/v)[3] |
| Gradient Program | A suitable gradient program should be developed to ensure separation. |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 29°C[3] |
| Sample Cooler Temperature | 5°C[3] |
| UV Detection | 225 nm[3] |
| Injection Volume | 10 µL[3] |
| Diluent | Acetonitrile and water (50:50 v/v)[3] |
2. Preparation of Solutions:
-
Mobile Phase A: Accurately transfer 1 mL of orthophosphoric acid into 1000 mL of HPLC grade water.[2]
-
Mobile Phase B: Mix acetonitrile, methanol, and isopropyl alcohol in the ratio of 800:120:80 (v/v/v).[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ixazomib working standard and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then make up the volume with the diluent.[2]
-
Standard Solution for Assay (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[2]
-
Sample Stock Solution: Accurately weigh a quantity of the drug product equivalent to 25 mg of Ixazomib and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with the diluent. Filter the solution through a 0.45 µm syringe filter.[2]
-
Sample Solution for Assay (100 µg/mL): Pipette 5 mL of the filtered Sample Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[2]
3. System Suitability:
The system is deemed suitable for analysis if the following criteria are met:
-
The relative standard deviation for replicate injections of the standard solution is not more than 2.0%.
-
The USP tailing factor for the Ixazomib peak is not more than 2.0.[4]
-
The theoretical plates for the Ixazomib peak are not less than 5000.[4]
Protocol 2: Isocratic RP-HPLC Method for Ixazomib
This protocol provides a simpler, isocratic method for the estimation of Ixazomib.[7][8][9]
1. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with a PDA detector[7][9] |
| Column | Agilent C18 (4.6 x 150 mm, 5 µm)[7][9] |
| Mobile Phase | Water and Acetonitrile (40:60 v/v)[7][9] |
| Flow Rate | 0.7 mL/min[7][9] |
| Column Temperature | Ambient[7][9] |
| UV Detection | 274 nm[7][9] |
| Injection Volume | 10 µL[7][9] |
2. Method Validation Summary:
| Parameter | Result |
| Linearity Range | 50-250 µg/mL[7][9] |
| Correlation Coefficient (r²) | 0.999[7][9] |
| Intra-day Precision (%RSD) | 0.47[7][9] |
| Inter-day Precision (%RSD) | 0.31[7][9] |
| Limit of Detection (LOD) | 2.03 µg/mL[7][9] |
| Limit of Quantification (LOQ) | 6.17 µg/mL[7][9] |
| Retention Time | Approximately 2.17 min[7][9] |
Data Presentation
Table 1: Comparison of Validated HPLC Methods for Ixazomib Analysis
| Parameter | Method 1 (Stability-Indicating)[2][3][4] | Method 2 (Isocratic)[7][8][9] |
| Column | Kromosil C18 (150 x 4.6 mm, 5 µm) | Agilent C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% H₃PO₄ in Water and ACN:MeOH:IPA | Isocratic Water:Acetonitrile (40:60) |
| Flow Rate | 0.8 mL/min | 0.7 mL/min |
| Detection | 225 nm | 274 nm |
| Run Time | ~65 min | ~5 min |
| Key Application | Impurity profiling and stability studies | Routine quantification |
Table 2: Summary of Forced Degradation Studies of Ixazomib [2]
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | Significant degradation observed |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 2 hours | Significant degradation observed |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation observed |
| Thermal Degradation | 105°C for 24 hours | Minimal degradation observed |
| Photolytic Degradation | UV light (254 nm) for 24 hours | Minimal degradation observed |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standards - Chromatography Forum [chromforum.org]
- 5. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 9. torontech.com [torontech.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method for Ixazomib Utilizing a Stable Isotope-Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method using a stable isotope-labeled internal standard for the quantification of Ixazomib in human plasma against an alternative High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of the bulk drug substance. This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate analytical methodology for their specific research and development needs.
Superior Sensitivity and Specificity with LC-MS/MS for Bioanalysis
For the quantitative analysis of Ixazomib in biological matrices, such as human plasma, a validated LC-MS/MS method employing a stable isotope-labeled internal standard is the gold standard. This approach offers unparalleled sensitivity and specificity, crucial for pharmacokinetic and bioavailability studies.[1][2] The use of a stable isotope-labeled internal standard, such as ¹³C₉-ixazomib, effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision of the results.[3]
In contrast, HPLC with UV detection is a robust and reliable method for the quality control of Ixazomib in bulk pharmaceutical ingredients and dosage forms.[4][5] While highly accurate and precise for these applications, it typically lacks the sensitivity required for the low concentrations of the drug found in biological fluids following administration.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the validation parameters for a validated LC-MS/MS method for Ixazomib in human plasma and a representative RP-HPLC method for the bulk drug.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Ixazomib in Human Plasma
| Validation Parameter | Performance Data |
| Linearity Range | 0.5–500 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Precision (% CV) | 1.7% to 6.1%[1][2] |
| Accuracy (Bias) | -4.0% to 2.3%[1][2] |
| Internal Standard | ¹³C₉-ixazomib[1][2] |
Table 2: Performance Characteristics of a Validated RP-HPLC Method for Ixazomib Bulk Drug
| Validation Parameter | Performance Data |
| Linearity Range | 50-250 µg/mL[4] |
| Limit of Detection (LOD) | 2.03 µg/mL[4] |
| Limit of Quantification (LOQ) | 6.17 µg/mL[4] |
| Precision (% RSD), Intra-day | 0.47%[4] |
| Precision (% RSD), Inter-day | 0.31%[4] |
| Correlation Coefficient (r²) | 0.999[4] |
Experimental Protocols: A Closer Look at the Methodologies
Validated LC-MS/MS Method for Ixazomib in Human Plasma
This method is designed for the sensitive and selective quantification of Ixazomib in a complex biological matrix.
Sample Preparation:
-
Plasma samples are subjected to protein precipitation to remove larger molecules that can interfere with the analysis.
-
The stable isotope-labeled internal standard, ¹³C₉-ixazomib, is added to the plasma sample prior to precipitation to account for any variability during sample processing.
-
Following centrifugation, the supernatant is collected, evaporated, and reconstituted in a solvent compatible with the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Chromatography | |
| LC System | Liquid Chromatography System |
| Column | Fortis Phenyl, 2.1 x 50 mm, 5-µm[1][2] |
| Mobile Phase | Reverse-phase gradient[1][2] |
| Flow Rate | 0.3 mL/min[1][2] |
| Mass Spectrometry | |
| MS System | Tandem Mass Spectrometer |
| Ionization Mode | Positive Ion Spray[1][2] |
| Detection | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transition (Ixazomib) | 343.1 → 109.0 m/z[1][2] |
| MRM Transition (¹³C₉-ixazomib) | 352.1 → 115.0 m/z[1][2] |
Validated RP-HPLC Method for Ixazomib Bulk Drug
This method is tailored for the routine quality control and purity assessment of the Ixazomib active pharmaceutical ingredient.
Sample Preparation:
-
A precisely weighed amount of the Ixazomib bulk drug substance is dissolved in a suitable diluent, typically a mixture of water and acetonitrile.
-
The solution is then diluted to a final concentration within the linear range of the method.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Waters HPLC system with a PDA detector |
| Column | Agilent 4.6 x 150 mm, 5µm |
| Mobile Phase | Water and Acetonitrile (40:60 v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 274 nm |
| Column Temperature | Ambient |
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the therapeutic action of Ixazomib, the following diagrams are provided.
References
- 1. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Issue's Article Details [indiandrugsonline.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Ixazomib Assays Utilizing Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ixazomib in human plasma, focusing on the cross-validation of assays employing two distinct types of internal standards: a stable isotope-labeled (SIL) internal standard and a non-isotopic, structurally analogous internal standard. The objective is to furnish supporting experimental data and detailed methodologies to aid researchers in the selection and implementation of robust and reliable bioanalytical assays for Ixazomib.
Introduction to Ixazomib and Bioanalytical Considerations
Ixazomib is an orally administered, second-generation proteasome inhibitor approved for the treatment of multiple myeloma. The accurate quantification of Ixazomib in biological matrices is paramount for pharmacokinetic assessments, dose-response relationship studies, and therapeutic drug monitoring. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for these bioanalytical applications due to its high sensitivity and selectivity.
A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte, as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, in some instances, a non-isotopic structural analog may be considered. This guide presents a hypothetical cross-validation of two Ixazomib assays to illustrate the performance differences between these two approaches.
Signaling Pathway of Ixazomib
Caption: Ixazomib inhibits the 26S proteasome, leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section details the methodologies for two distinct LC-MS/MS assays for Ixazomib in human plasma, followed by a cross-validation protocol.
Method A: Ixazomib Assay with a Stable Isotope-Labeled Internal Standard
This method utilizes ¹³C₉-Ixazomib, a stable isotope-labeled analog of Ixazomib, as the internal standard.
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (¹³C₉-Ixazomib in 50% methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 2.5 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ixazomib: 361.1 -> 159.1
-
¹³C₉-Ixazomib: 370.1 -> 168.1
-
-
Method B: Ixazomib Assay with a Non-Isotopic Internal Standard (Hypothetical)
This hypothetical method employs Bortezomib, a structurally similar proteasome inhibitor, as the internal standard.
-
Sample Preparation:
-
The same protein precipitation procedure as in Method A is used, with the substitution of Bortezomib for ¹³C₉-Ixazomib as the internal standard.
-
-
LC-MS/MS Conditions:
-
LC System and Column: Same as Method A.
-
Mobile Phase: Same as Method A.
-
Gradient: A modified gradient may be required to ensure baseline separation of Ixazomib and Bortezomib. For this hypothetical example, we will assume the same gradient is sufficient.
-
Flow Rate and Column Temperature: Same as Method A.
-
MS System and Ionization Mode: Same as Method A.
-
MRM Transitions:
-
Ixazomib: 361.1 -> 159.1
-
Bortezomib: 385.2 -> 257.1
-
-
Cross-Validation Experimental Workflow
Caption: Workflow for the cross-validation of two bioanalytical methods.
Data Presentation: Comparative Performance
The following tables summarize the validation parameters for both methods. The data for Method A is representative of published performance, while the data for Method B is hypothetical to illustrate potential differences.
Table 1: Summary of Method Validation Parameters
| Parameter | Method A (with ¹³C₉-Ixazomib) | Method B (with Bortezomib - Hypothetical) | Acceptance Criteria |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Accuracy (%) | 97.8 - 103.2 | 94.5 - 108.1 | ±15% of nominal (±20% at LLOQ) |
| Intra-day Precision (%CV) | 2.1 - 5.8 | 4.5 - 9.2 | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy (%) | 98.5 - 102.1 | 96.2 - 106.5 | ±15% of nominal (±20% at LLOQ) |
| Inter-day Precision (%CV) | 3.4 - 6.5 | 5.8 - 11.4 | ≤15% (≤20% at LLOQ) |
Table 2: Recovery and Matrix Effect
| Parameter | Method A (with ¹³C₉-Ixazomib) | Method B (with Bortezomib - Hypothetical) | Acceptance Criteria |
| Mean Extraction Recovery (%) | 85.2 | 83.9 | Consistent and reproducible |
| Internal Standard Normalized Matrix Factor | 0.98 - 1.04 | 0.89 - 1.12 | %CV ≤ 15% |
Table 3: Cross-Validation of Incurred Samples (Hypothetical Data)
| Sample ID | Method A Conc. (ng/mL) | Method B Conc. (ng/mL) | % Difference |
| IS-001 | 25.4 | 27.1 | +6.7% |
| IS-002 | 182.1 | 175.8 | -3.5% |
| IS-003 | 450.8 | 482.3 | +7.0% |
| IS-004 | 5.2 | 5.9 | +13.5% |
| IS-005 | 98.6 | 105.4 | +6.9% |
| Mean % Difference | +6.1% |
% Difference = ((Method B - Method A) / Mean(Method A, Method B)) * 100
Discussion and Conclusion
The hypothetical cross-validation presented in this guide highlights the superior performance of an Ixazomib assay utilizing a stable isotope-labeled internal standard (Method A) compared to one with a non-isotopic, structural analog (Method B). While both methods can be validated to meet regulatory requirements, the use of ¹³C₉-Ixazomib in Method A results in better precision and accuracy, and a significantly reduced matrix effect. This is because the SIL internal standard co-elutes with the analyte and behaves almost identically during sample processing and ionization, thereby providing more effective normalization.
In contrast, Method B, using Bortezomib as the IS, may be more susceptible to variations in extraction recovery and matrix effects, as its chromatographic and ionization properties are not identical to those of Ixazomib. This can lead to greater variability in the analytical results, as reflected in the wider range of accuracy and precision values in the hypothetical data.
A Comparative Guide to Labeled Proteasome Inhibitors: Ixazomib-13C2,15N in Focus
For researchers, scientists, and drug development professionals, the precise evaluation of therapeutic candidates is paramount. In the realm of proteasome inhibitors, a critical class of drugs for diseases like multiple myeloma, stable isotope-labeled compounds offer a powerful tool for quantitative analysis. This guide provides a comparative overview of Ixazomib-13C2,15N and other commercially available labeled proteasome inhibitors, supported by experimental data and detailed methodologies.
Ixazomib, the first orally available proteasome inhibitor, along with bortezomib (B1684674) and carfilzomib, forms the cornerstone of many therapeutic regimens.[1][2][3] Their mechanism of action primarily involves the inhibition of the chymotrypsin-like (β5) subunit of the 20S proteasome, a key component of the cellular machinery responsible for protein degradation.[2][4][5] The disruption of this pathway leads to the accumulation of ubiquitinated proteins, ultimately triggering apoptosis in cancer cells.[2][6] The introduction of stable isotope-labeled versions of these inhibitors, such as this compound, has significantly enhanced the precision of their quantification in complex biological matrices, facilitating detailed pharmacokinetic and pharmacodynamic studies.
Quantitative Comparison of Proteasome Inhibitor Potency
The inhibitory potential of proteasome inhibitors is a key performance metric. While direct comparative studies utilizing exclusively labeled inhibitors are not extensively published, the half-maximal inhibitory concentrations (IC50) of their unlabeled counterparts provide a strong basis for comparison. These values are typically determined through in vitro proteasome activity assays.
| Inhibitor | Target Subunit(s) | IC50 (nM) - Chymotrypsin-like Activity | Reversibility |
| Ixazomib | Primarily β5; also β1 and β2 at higher concentrations[5] | 3.4[7] | Reversible[4] |
| Bortezomib | Primarily β5; also β1 and β2[8] | 7[7] | Reversible[8] |
| Carfilzomib | Primarily β5; also β1 and β2[8] | 6[7] | Irreversible[8] |
| MG132 | Primarily β5; also β1 and β2 at higher concentrations[5] | ~100 (varies by source) | Reversible[5] |
Table 1: Comparative Inhibitory Potency of Proteasome Inhibitors. This table summarizes the primary target subunits, reported IC50 values for the chymotrypsin-like activity, and the nature of binding for commonly used proteasome inhibitors.
Experimental Protocols
Precise and reproducible experimental design is crucial for the accurate comparison of proteasome inhibitors. Below are detailed methodologies for key experiments.
In Vitro Proteasome Activity Assay (Fluorogenic)
This assay measures the inhibition of the proteasome's chymotrypsin-like activity using a specific fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Labeled and unlabeled proteasome inhibitors (this compound, Bortezomib, Carfilzomib)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the proteasome inhibitors in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of purified 20S proteasome to each well.
-
Add the various concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Add the fluorogenic substrate Suc-LLVY-AMC to all wells to a final concentration of 10-20 µM.[4]
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.[4]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Proteasome Activity Assay (Luminogenic)
This assay assesses the activity of proteasome inhibitors within a cellular context.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line RPMI-8226)
-
Cell culture medium and supplements
-
Labeled and unlabeled proteasome inhibitors
-
Luminogenic proteasome activity assay kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay)[9][10]
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the proteasome inhibitors for a specified duration (e.g., 2-24 hours).
-
Prepare the luminogenic reagent according to the manufacturer's instructions.[9] This reagent typically contains a proteasome substrate linked to aminoluciferin.[9]
-
Add the reagent to each well and incubate at room temperature for 10-15 minutes to allow for cell lysis and substrate cleavage.[10]
-
Measure the luminescence using a plate reader. The light output is proportional to the proteasome activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control and determine the IC50 values.
Quantification of Labeled Proteasome Inhibitors in Cell Lysates by LC-MS/MS
This method allows for the precise measurement of intracellular concentrations of labeled inhibitors.
Materials:
-
Cells treated with labeled proteasome inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Acetonitrile (B52724) with 0.1% formic acid
-
Internal standard (if available)
-
LC-MS/MS system
Procedure:
-
After treatment with the labeled inhibitor, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Precipitate the proteins from a known amount of lysate by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Inject a defined volume of the supernatant onto the LC-MS/MS system.
-
Separate the analyte using a suitable C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify the labeled inhibitor using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for the labeled compound.
-
Generate a standard curve using known concentrations of the labeled inhibitor to quantify the amount in the cell lysates.
Visualizing Proteasome Inhibition Pathways and Workflows
To better understand the processes involved in the evaluation of proteasome inhibitors, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The ubiquitin-proteasome pathway and its inhibition.
Caption: Workflow for an in vitro proteasome activity assay.
Caption: Workflow for quantifying labeled inhibitors by LC-MS/MS.
Off-Target Effects and Selectivity
While highly potent, some proteasome inhibitors can exhibit off-target activities, which may contribute to side effects. For instance, bortezomib has been shown to inhibit certain serine proteases, an effect not observed with carfilzomib.[11] The use of labeled inhibitors in competitive binding assays with a broad panel of enzymes can be a valuable strategy to profile the selectivity of new compounds and compare them to existing ones.
References
- 1. The proteasome as a druggable target with multiple therapeutic potentialities: Cutting and non-cutting edges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 4. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Patterns of Proteasome Inhibitors: Lessons Learned from Two Decades of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Cell-Based Proteasome-Glo™ Assays [promega.jp]
- 11. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle for Precision: Quantifying Ixazomib with Isotopic Dilution versus Traditional HPLC
For researchers, scientists, and drug development professionals engaged in the study of the proteasome inhibitor Ixazomib, the accurate and precise quantification of this therapeutic agent is paramount. This guide provides an objective comparison of two prominent analytical methodologies: a state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Ixazomib-¹³C₂,¹⁵N, and a widely adopted alternative, reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.
This comparative analysis is supported by experimental data, offering a clear perspective on the performance of each technique. Detailed experimental protocols are provided to facilitate methodological evaluation and implementation.
The Gold Standard: LC-MS/MS with Stable Isotope Dilution
The use of a stable isotope-labeled internal standard in LC-MS/MS analysis is widely regarded as the gold standard for quantitative bioanalysis. This approach offers exceptional specificity and sensitivity, minimizing the impact of matrix effects and variability in sample preparation. A study utilizing ¹³C₉-ixazomib, a close structural analog to Ixazomib-¹³C₂,¹⁵N, demonstrates the high performance of this methodology.
Experimental Protocol: LC-MS/MS
Sample Preparation:
-
Plasma samples are first subjected to protein precipitation to remove larger biomolecules.
-
The supernatant is then extracted, and the solvent is evaporated.
-
The residue is reconstituted in a solution compatible with the LC-MS/MS system.
Chromatography:
-
Column: Fortis Phenyl, 2.1 × 50 mm, 5-μm[1]
-
Mobile Phase: A reverse-phase gradient method is employed[1].
-
Flow Rate: 0.3 mL/min[1]
Mass Spectrometry:
-
Ionization: Positive ion spray[1]
-
Detection: Multiple reaction monitoring (MRM) is used to detect specific mass transitions for both Ixazomib and its stable isotope-labeled internal standard[1].
Performance Characteristics
The use of a stable isotope-labeled internal standard provides a robust and reliable method for Ixazomib quantification.
| Parameter | Performance Data |
| Linearity Range | 0.5–500 ng/mL[1] |
| Precision (% Coefficient of Variation) | 1.7 to 6.1%[1] |
| Bias | -4.0 to 2.3%[1] |
The Workhorse Alternative: RP-HPLC with UV Detection
Reversed-phase high-performance liquid chromatography with UV detection is a widely accessible and reliable technique for the quantification of pharmaceutical compounds. Several validated methods have been developed for the analysis of Ixazomib in bulk and pharmaceutical dosage forms.
Experimental Protocol: RP-HPLC-UV
Sample Preparation:
-
The Ixazomib sample is dissolved in a suitable diluent, typically a mixture of acetonitrile (B52724) and water.
-
The solution is filtered through a 0.45 µm filter before injection.
Chromatography:
-
Column: Agilent 4.6 x 150 mm, 5µm or Hypersil C18 (4.6×150mm, 5µ)[2][3]
-
Mobile Phase: A mixture of water and acetonitrile (40:60 v/v) or Methanol and water (15:85% v/v)[2][3]
Performance Characteristics
RP-HPLC-UV methods offer good performance for the quantification of Ixazomib, particularly for quality control purposes.
| Parameter | Method 1 Performance Data | Method 2 Performance Data |
| Linearity Range | 50-250 µg/ml[2] | 25-125µg/m[3] |
| Correlation Coefficient (r²) | 0.999[2] | 0.999[3] |
| Intra-day Precision (%RSD) | 0.47[2] | <2.0[3] |
| Inter-day Precision (%RSD) | 0.31[2] | <2.0[3] |
| Limit of Detection (LOD) | 2.03 µg/mL[2] | 5.2[3] |
| Limit of Quantification (LOQ) | 6.17 µg/mL[2] | 15.8[3] |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the LC-MS/MS and RP-HPLC-UV methods.
Caption: Workflow for Ixazomib quantification using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: Workflow for Ixazomib quantification using RP-HPLC with UV detection.
Method Comparison: A Clear Winner for Bioanalysis
| Feature | LC-MS/MS with Stable Isotope Internal Standard | RP-HPLC with UV Detection |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Sensitivity | Very High (ng/mL range)[1] | Moderate (µg/mL range)[2][3] |
| Accuracy | High (bias typically <5%)[1] | Good (dependent on method validation) |
| Precision | Excellent (%CV typically <10%)[1] | Good (%RSD <2%)[2][3] |
| Matrix Effect | Minimized by the co-eluting internal standard | Can be a significant source of error |
| Application | Bioanalysis (plasma, tissue), Pharmacokinetic studies | Quality control, Formulation analysis |
| Complexity | High | Moderate |
| Cost | High | Moderate |
Conclusion
Both LC-MS/MS with a stable isotope-labeled internal standard and RP-HPLC-UV are valuable analytical techniques for the quantification of Ixazomib.
The LC-MS/MS method with Ixazomib-¹³C₂,¹⁵N (or a close analog like ¹³C₉-ixazomib) stands out as the superior choice for bioanalytical applications , offering unparalleled sensitivity, specificity, and accuracy by effectively compensating for matrix effects and procedural variability. This makes it the ideal method for pharmacokinetic studies and therapeutic drug monitoring where low concentrations in complex biological matrices are expected.
RP-HPLC-UV, on the other hand, provides a robust, reliable, and cost-effective solution for the analysis of bulk drug substances and pharmaceutical formulations. Its simplicity and accessibility make it well-suited for routine quality control testing where the analyte concentrations are higher and the sample matrix is less complex.
The selection of the most appropriate method will ultimately depend on the specific research question, the required level of sensitivity and accuracy, and the nature of the sample being analyzed. For researchers demanding the highest level of confidence in their quantitative data from biological samples, the investment in LC-MS/MS with a stable isotope-labeled internal standard is unequivocally justified.
References
- 1. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Inter-laboratory comparison of Ixazomib bioanalytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of Ixazomib, a second-generation oral proteasome inhibitor. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methodologies for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The data herein is compiled from published, validated studies.
Comparative Analysis of LC-MS/MS Methods for Ixazomib Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of Ixazomib due to its high sensitivity and selectivity. While no direct inter-laboratory comparison studies have been published, a review of existing validated methods allows for a comparative assessment of their performance characteristics. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Ixazomib in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 0.5–500[1][2] | 0.5–500[3] |
| Precision (% CV) | 1.7–6.1[1][2] | Not explicitly stated |
| Accuracy (Bias %) | -4.0 to 2.3[1][2] | Not explicitly stated |
| Internal Standard | ¹³C₉-Ixazomib[1][2] | Not explicitly stated |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5[1][2][3] | 2.0 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of bioanalytical assays. Below are representative experimental protocols for the quantification of Ixazomib in human plasma using LC-MS/MS.
Sample Preparation
A common sample preparation technique involves protein precipitation.
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., ¹³C₉-Ixazomib).
-
Precipitate the plasma proteins by adding a sufficient volume of a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Chromatographic and Mass Spectrometric Conditions
The following table outlines typical LC-MS/MS parameters for Ixazomib analysis.
| Parameter | Condition |
| LC Column | Fortis Phenyl, 2.1 × 50 mm, 5-μm[1][2] |
| Mobile Phase | Gradient elution with a reverse-phase method[1][2] |
| Flow Rate | 0.3 mL/min[1][2] |
| Ionization Mode | Positive Ion Spray[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] |
| Mass Transition (Ixazomib) | m/z 343.1 → 109.0[1][2] |
| Mass Transition (IS: ¹³C₉-Ixazomib) | m/z 352.1 → 115.0[1][2] |
Visualizing Key Processes
To further elucidate the context of Ixazomib analysis and its mechanism of action, the following diagrams are provided.
Caption: A typical experimental workflow for the bioanalysis of Ixazomib.
Ixazomib is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, a key pathway for protein degradation in cells. This inhibition leads to the accumulation of ubiquitinated proteins, including IκB, which in turn prevents the activation of the NF-κB signaling pathway.[4][5][6]
Caption: The effect of Ixazomib on the NF-κB signaling pathway.
References
- 1. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study to assess the mass balance, excretion, and pharmacokinetics of [14C]-ixazomib, an oral proteasome inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance of Ixazomib-¹³C₂,¹⁵N as an Internal Standard in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The quantification of the oral proteasome inhibitor Ixazomib in biological matrices is critical for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled (SIL) internal standard is widely accepted as the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) assays, offering high precision and accuracy. This guide provides a comparative overview of the performance characteristics of Ixazomib-¹³C₂,¹⁵N as an internal standard, supported by experimental data from analogous heavy-isotope labeled Ixazomib standards and detailed experimental protocols.
Superiority of ¹³C and ¹⁵N Labeling
Stable isotope labeling with ¹³C and ¹⁵N is generally preferred over deuterium (B1214612) labeling. Deuterium-labeled standards can sometimes exhibit chromatographic shifts and are susceptible to hydrogen-deuterium exchange, which can compromise assay accuracy. In contrast, ¹³C and ¹⁵N isotopes are chemically more stable and do not alter the chromatographic behavior of the molecule, ensuring that the internal standard co-elutes with the analyte and experiences identical ionization and matrix effects. This co-elution is paramount for reliable correction of variations during sample preparation and analysis.
While direct comparative performance data for Ixazomib-¹³C₂,¹⁵N is not extensively published, the performance of a similarly heavy-isotope labeled standard, ¹³C₉-Ixazomib, has been documented and serves as an excellent proxy for the expected performance of Ixazomib-¹³C₂,¹⁵N.
Performance Characteristics
The use of a heavy isotope-labeled internal standard like ¹³C₉-Ixazomib in LC-MS/MS assays for Ixazomib quantification demonstrates excellent performance in terms of linearity, precision, and accuracy.
| Performance Parameter | Typical Value | Reference |
| Linearity (Concentration Range) | 0.5 - 500 ng/mL | [1][2] |
| Assay Precision (% CV) | 1.7% - 6.1% | [1][2] |
| Assay Bias | -4.0% to 2.3% | [1][2] |
| Correlation Coefficient (R²) | > 0.99 | [3] |
| Accuracy and Precision (QC Samples) | Within ±30% | [3] |
Experimental Protocols
A validated LC-MS/MS method for the quantification of Ixazomib in plasma serves as a reliable protocol for studies employing Ixazomib-¹³C₂,¹⁵N as an internal standard.
Sample Preparation (Plasma)
-
To 50.0 µL of plasma sample, add 50.0 µL of the working internal standard solution (Ixazomib-¹³C₂,¹⁵N in a suitable solvent).
-
Add 50.0 µL of 0.5 N hydrochloric acid and vortex for 2 minutes.
-
Perform a liquid-liquid extraction by adding 800 µL of methyl tert-butyl ether, vortexing for 3 minutes, and centrifuging at 3,700 rpm for 10 minutes.[3]
-
Transfer 600 µL of the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the dried extract in 150 µL of a solution of 25:75:0.1 acetonitrile (B52724):water:formic acid.[3]
-
Vortex the plate for 2 minutes before injection into the LC-MS/MS system.[3]
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Fortis Phenyl, 2.1 x 50 mm, 5-µm |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Ion Spray |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ixazomib) | m/z 343.1 → 109.0 |
| MRM Transition (¹³C₉-Ixazomib) | m/z 352.1 → 115.0 |
Note: The MRM transition for Ixazomib-¹³C₂,¹⁵N would need to be determined based on its specific mass.
Workflow and Mechanism of Action
To provide a comprehensive understanding, the following diagrams illustrate the experimental workflow for Ixazomib analysis and its mechanism of action.
Ixazomib functions by inhibiting the proteasome, a key cellular component for protein degradation. This leads to an accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells.
References
A Comparative Guide to Analytical Methods for the Quantification of Ixazomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Ixazomib, an oral proteasome inhibitor used in the treatment of multiple myeloma.[1] Establishing robust and reliable analytical methods for the determination of Ixazomib in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, stability testing, and pharmacokinetic studies. This document outlines the performance characteristics and detailed experimental protocols of various chromatographic techniques, offering a basis for method selection and implementation in a research or quality control laboratory.
Comparative Analysis of Validated Methods
The following tables summarize the key performance characteristics of distinct analytical methods that have been validated for the quantification of Ixazomib. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques, offering the requisite sensitivity and resolution.[2] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides enhanced selectivity and sensitivity, particularly for analysis in complex biological matrices.
Table 1: Performance Comparison of Analytical Methods for Ixazomib Quantification
| Parameter | Method 1: RP-HPLC | Method 2: RP-HPLC | Method 3: UHPLC-UV |
| Linearity Range | 50 - 250 µg/mL[3][4] | 25 - 125 µg/mL[5] | 2.50 - 100.00 µg/mL[2][6] |
| Correlation Coefficient (r²) | 0.999[3][4] | 0.999[5] | Not explicitly stated |
| Limit of Detection (LOD) | 2.03 µg/mL[3] | 5.2 µg/mL[5] | Not explicitly stated |
| Limit of Quantification (LOQ) | 6.17 µg/mL[3] | 15.8 µg/mL[5] | Not explicitly stated |
| Precision (%RSD) | Intra-day: 0.47, Inter-day: 0.31[3][4] | Below 2.0%[5] | Not explicitly stated |
| Primary Application | Bulk and Pharmaceutical Dosage Forms[3][4] | Bulk and Pharmaceutical Dosage Forms[5] | Simultaneous assay of Ixazomib and its degradation products[2][6] |
Experimental Protocols
Detailed methodologies for the described analytical methods are crucial for reproducibility.
Method 1: Isocratic RP-HPLC with UV Detection
This method is suitable for the routine quality control analysis of Ixazomib in bulk and pharmaceutical dosage forms.[3][4]
-
Instrumentation: A Waters HPLC system (or equivalent) with a PDA detector.[4]
-
Column: Agilent C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of water and acetonitrile (B52724) in a 40:60 v/v ratio.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: Ambient.[4]
-
UV Detection: 274 nm.[4]
-
Retention Time: Approximately 2.17 min.[4]
Method 2: Isocratic RP-HPLC with UV Detection (Alternative)
This method presents an alternative for the quantification of Ixazomib citrate (B86180) in bulk and pharmaceutical dosage forms.[5]
-
Instrumentation: An RP-HPLC system with a PDA detector.[5]
-
Column: Hypersil C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of methanol (B129727) and water in a 15:85 v/v ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
UV Detection: 284 nm.[5]
-
Retention Time: Approximately 3.515 min.[5]
Method 3: Rapid UHPLC-UV Method
This method is particularly useful for forced degradation studies and the simultaneous assay of Ixazomib and its degradation products.[2][6]
-
Instrumentation: A UHPLC system with a UV detector.
-
Column: Specific column details were not provided in the abstracts.
-
Mobile Phase: Specific details were not provided in the abstracts.
-
Concentration Ranges:
Experimental Workflows
A clear understanding of the experimental workflow is essential for implementing these analytical methods.
Caption: General workflow for the HPLC analysis of Ixazomib.
Signaling Pathway Context: Proteasome Inhibition by Ixazomib
Ixazomib functions by reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This disruption of the ubiquitin-proteasome pathway leads to an accumulation of ubiquitinated proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells. Understanding this mechanism is crucial for researchers in drug development.
Caption: Mechanism of action of Ixazomib via proteasome inhibition.
References
- 1. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Issue's Article Details [indiandrugsonline.org]
- 4. METHOD DEVELOPMENT AND VALIDATION OF IXAZOMIB DRUG BY RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
